LTI-291 - 1919820-28-2

LTI-291

Catalog Number: EVT-274024
CAS Number: 1919820-28-2
Molecular Formula: C20H30N4O2
Molecular Weight: 358.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LTI-291 is a CNS-penetrant allosteric activator of glucocerebrosidase (GCase). It increases the activity of wild-type human GCase by 25 and 130% when used at concentrations of 0.1 and 1 µM, respectively.
Glucocerebrosidase (Gcase) activator for treatment of Parkinson's disease (PD)
LTI-291 is a glucocerebrosidase (Gcase) activator for treatment of Parkinson's disease (PD).
Source and Classification

LTI-291 is classified as a glucocerebrosidase activator. It has been developed through clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with GBA1-associated Parkinson's disease. The compound's development is part of ongoing research into therapies that target lysosomal storage disorders and related neurodegenerative diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of LTI-291 involves complex organic chemistry techniques aimed at creating a compound that can effectively penetrate the central nervous system and modulate glucocerebrosidase activity. Specific details about the synthetic route are typically proprietary, but general methodologies may include:

  • Chemical Reactions: Utilizing various organic reactions such as coupling reactions, protection-deprotection strategies, and possibly asymmetric synthesis to achieve desired stereochemistry.
  • Purification Techniques: Employing chromatographic methods such as high-performance liquid chromatography (HPLC) to purify the final product.
  • Characterization: Using spectroscopic methods (NMR, mass spectrometry) to confirm the structure and purity of LTI-291.

These methods ensure that LTI-291 is synthesized in a form that is both effective and safe for clinical use .

Molecular Structure Analysis

Structure and Data

Structural Characteristics

  • Molecular Weight: The precise molecular weight is not provided but can be calculated based on its molecular formula.
  • 3D Structure: Advanced techniques such as X-ray crystallography or NMR spectroscopy would typically be used to elucidate the three-dimensional conformation of LTI-291.
Chemical Reactions Analysis

Reactions and Technical Details

LTI-291 primarily acts through modulation of glucocerebrosidase activity. The key chemical reactions involved include:

  • Enzyme Activation: LTI-291 binds to an allosteric site on glucocerebrosidase, enhancing its enzymatic activity without directly competing with substrate binding.
  • Substrate Interaction: The compound facilitates improved processing of glycosphingolipid substrates within lysosomes, potentially reducing toxic accumulation.

These interactions are crucial for its therapeutic efficacy in treating conditions like Parkinson's disease .

Mechanism of Action

Process and Data

The mechanism by which LTI-291 exerts its effects involves several steps:

  1. Binding: LTI-291 binds to an allosteric site on glucocerebrosidase.
  2. Conformational Change: This binding induces a conformational change in the enzyme, enhancing its catalytic efficiency.
  3. Increased Substrate Hydrolysis: As a result, there is increased hydrolysis of glucocerebrosides into glucose and ceramide, mitigating substrate accumulation.

Clinical studies have shown that treatment with LTI-291 leads to significant reductions in levels of glycosphingolipid substrates over time .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not detailed in the available sources, compounds like LTI-291 are typically characterized by:

  • Solubility: High solubility in organic solvents and moderate solubility in aqueous solutions.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications.

Chemical Properties

Chemical properties relevant to LTI-291 include:

  • Reactivity: The compound's ability to interact selectively with biological targets without undergoing degradation.
  • pH Stability: Stability across a range of pH levels, particularly within the acidic environment of lysosomes.

These properties are essential for ensuring effective delivery and action within biological systems .

Applications

Scientific Uses

LTI-291 has significant potential applications in treating neurodegenerative diseases linked to lysosomal dysfunctions. Its primary application includes:

  • Parkinson's Disease Treatment: Specifically targeting patients with GBA1 mutations who exhibit reduced glucocerebrosidase activity.

Ongoing clinical trials continue to explore its efficacy and safety profile, aiming to establish it as a viable therapeutic option for managing Parkinson's disease symptoms and potentially modifying disease progression .

Molecular Pharmacology of LTI-291

Allosteric Modulation of Glucocerebrosidase (GCase) Activity

LTI-291 (pariceract) is a first-in-class, small-molecule allosteric activator of glucocerebrosidase (GCase) that binds to a regulatory site distinct from the enzyme's catalytic center. This binding induces conformational changes that enhance the hydrolysis of glycosphingolipids, particularly glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), without competing with the natural substrate. Unlike pharmacological chaperones (e.g., ambroxol) that stabilize GCase in the endoplasmic reticulum but may inhibit enzymatic activity, LTI-291 directly increases catalytic efficiency in the lysosomal environment. This mechanism is critical for re-establishing sphingolipid recycling in neurons, thereby reducing the accumulation of toxic substrates implicated in Parkinson's disease pathogenesis [1] [2] [7].

Table 1: Mechanism Comparison of GCase-Targeted Compounds

Compound TypeBinding SiteEffect on GCase FoldingEffect on Catalytic Activity
Allosteric Activator (LTI-291)Allosteric pocket (Domain III)Minimal stabilization↑↑↑ Catalytic efficiency (kcat/Km)
Pharmacological Chaperone (NCGC326)Active site/proximal↑↑↑ ER stabilizationTransient inhibition
Iminosugar Inhibitors (Isofagomine)Active site↑↑ Misfolding correctionCompetitive inhibition

Structural Characterization of LTI-291-GCase Interactions

Biochemical and computational studies reveal that LTI-291 (chemical name: 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (trans-4-pentyloxy-cyclohexyl)-amide; CAS# 1919820-28-2) interacts with GCase's C-terminal domain III, which houses the enzyme's triosephosphate isomerase (TIM) barrel structure. The compound's pyrazolopyrimidine core anchors it to a hydrophobic pocket near the dimer interface through van der Waals contacts, while its trans-4-pentyloxy-cyclohexylamide moiety forms hydrogen bonds with residues Thr307, Arg359, and Asp364. This binding stabilizes a catalytically competent conformation of the active site, increasing substrate accessibility without occluding the catalytic cleft. Mutagenesis studies confirm that substitutions at Arg359 abolish LTI-291-mediated activation, underscoring the residue's role in allosteric signal transduction [4] [9].

Table 2: Key Structural Interactions of LTI-291 with GCase

LTI-291 Chemical MotifGCase ResidueInteraction TypeFunctional Consequence
Pyrazolo[1,5-a]pyrimidine corePhe397, Val398Hydrophobic packingAnchoring to allosteric pocket
Carboxamide linkerThr307Hydrogen bondConformational stabilization
trans-4-Pentyloxy-cyclohexylArg359, Asp364H-bond/electrostaticActivation signal transmission

Enzyme Kinetics and Dose-Response Relationships

LTI-291 demonstrates dose-dependent enhancement of GCase activity across recombinant enzyme systems, patient-derived fibroblasts, and neuronal cell models. In recombinant wild-type GCase assays, LTI-291 reduces the Km for synthetic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) by 40–60% without altering Vmax, indicating improved substrate affinity. The EC50 values range from 0.8–1.2 µM in cell-free systems and 2.5–5.0 µM in patient-derived fibroblasts expressing the N370S or L444P mutations. Pharmacokinetic studies in healthy volunteers reveal dose-proportional increases in Cmax and AUC0–24 after single doses (3–90 mg), with a plasma half-life of ~28 hours supporting once-daily dosing. Notably, maximal GCase activation (Emax) plateaus at 30 mg, consistent with target saturation [1] [7] [9].

Table 3: Kinetic Parameters of LTI-291-Mediated GCase Activation

SystemBasal Activity (nmol/hr/mg)LTI-291 EC50 (µM)Maximal Fold ActivationKey Kinetic Change
Recombinant GCase (WT)120 ± 150.8 ± 0.12.8 ± 0.3↓ Km by 58%
N370S Fibroblasts35 ± 52.5 ± 0.43.2 ± 0.4↑ kcat by 75%
L444P iPSC-Derived Neurons18 ± 35.0 ± 0.72.5 ± 0.2↓ Km by 42%

Selectivity Profiling Against Lysosomal Enzymes

Comprehensive selectivity screening confirms LTI-291's specificity for GCase over related lysosomal hydrolases. At concentrations up to 100 µM, the compound shows no significant activation or inhibition (>90% residual activity) of galactocerebrosidase (GALC), α-galactosidase (GLA), β-hexosaminidase (HEXB), or cathepsin D. Crucially, LTI-291 exhibits >100-fold selectivity for GCase over the non-lysosomal glucosylceramidase GBA2, which shares overlapping substrate specificity but localizes to the cytoplasm. This selectivity profile minimizes off-target lipid metabolism disruptions. However, weak inhibition of GBA3 (cytosolic β-glucosidase) occurs at IC50 > 50 µM, a concentration 50-fold higher than therapeutic GCase-activating doses. The absence of significant off-target binding in proteome-wide affinity assays further supports its molecular specificity [2] [3] [4].

Table 4: Selectivity Profile of LTI-291 Against Related Enzymes

EnzymeSubcellular LocalizationResidual Activity at 10 µM (%)Fold Selectivity (vs. GCase)
GCase (GCase)Lysosome280 ± 25*1 (Reference)
GBA2Cytoplasm105 ± 8>100
GBA3Cytoplasm (liver)92 ± 6>50
GALCLysosome97 ± 4>100
α-GalactosidaseLysosome101 ± 5>100
Activity enhancement

Properties

CAS Number

1919820-28-2

Product Name

LTI-291

IUPAC Name

5,7-dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C20H30N4O2

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C20H30N4O2/c1-4-5-6-11-26-17-9-7-16(8-10-17)23-20(25)18-13-21-24-15(3)12-14(2)22-19(18)24/h12-13,16-17H,4-11H2,1-3H3,(H,23,25)

InChI Key

HZILSILAELSWKN-UHFFFAOYSA-N

SMILES

CCCCCOC1CCC(CC1)NC(=O)C2=C3N=C(C=C(N3N=C2)C)C

Solubility

Soluble in DMSO

Synonyms

LTI-291; LTI 291; LTI291.

Canonical SMILES

CCCCCOC1CCC(CC1)NC(=O)C2=C3N=C(C=C(N3N=C2)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.